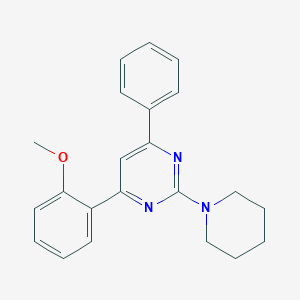

4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves multi-step chemical reactions, including cyclization and substitution. For example, novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction, highlighting a method for producing complex pyrimidine structures with functionalized side chains (Wu Feng, 2011).

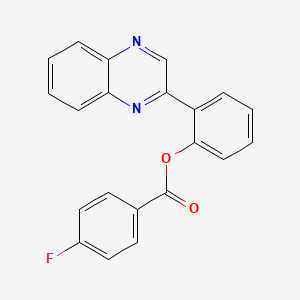

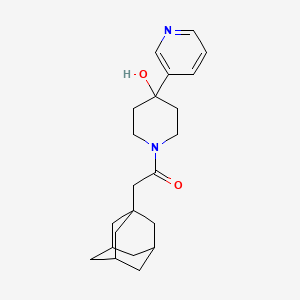

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by planar pyrimidine rings with various substituents that influence their electronic structure and intermolecular interactions. For instance, in some compounds, the pyrimidine ring-substituent atoms show significant displacements from this plane, and the bond distances provide evidence for polarization of the electronic structures (Jorge Trilleras et al., 2009).

Applications De Recherche Scientifique

Antiviral Activity

Compounds structurally related to "4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine" have been studied for their antiviral properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects on retrovirus replication in cell culture, demonstrating potential applications in antiretroviral therapy (Hocková et al., 2003).

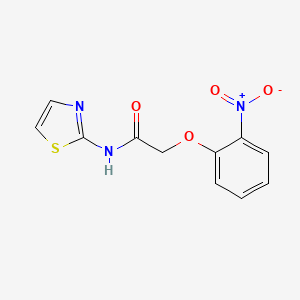

Anti-Inflammatory and Analgesic Agents

Novel derivatives of pyrimidine, including those with methoxyphenyl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds have exhibited significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Nonlinear Optical Materials

Pyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties due to their promising applications in the fields of medicine and nonlinear optics. Studies have shown that certain phenyl pyrimidine derivatives exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Herbicidal Activity

Research into dimethoxypyrimidines, closely related to the compound of interest, has revealed their potential as novel herbicides. Compounds with methoxy groups on pyrimidine and triazine rings have shown high herbicidal activity, indicating their application in agriculture for weed control (Nezu et al., 1996).

Corrosion Inhibition

Spiropyrimidinethiones, which share a structural resemblance to "4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine," have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These compounds have shown to act as mixed inhibitors, suggesting their utility in protecting metals against corrosion (Yadav et al., 2015).

Liquid Crystal Properties

Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized and analyzed for their liquid crystal properties. Compounds containing methyl and methoxy groups have been identified as nematic liquid crystals, whereas hydroxy derivatives form smectic liquid crystals, demonstrating their potential in liquid crystal display technologies (Mikhaleva, 2003).

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-26-21-13-7-6-12-18(21)20-16-19(17-10-4-2-5-11-17)23-22(24-20)25-14-8-3-9-15-25/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQLLRKEAXQCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)